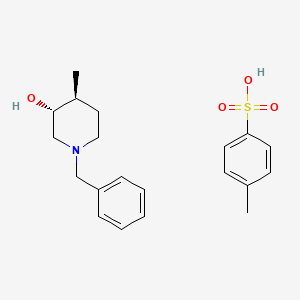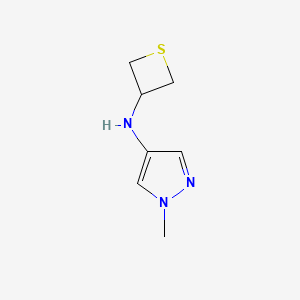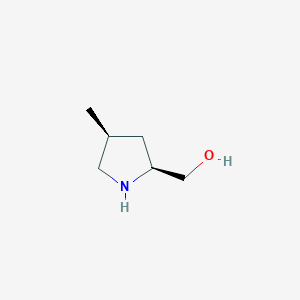
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a benzyl group, a methyl group, and a piperidin-3-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Methyl Group: The methyl group is added through alkylation reactions.
Formation of the 4-methylbenzenesulfonate Salt: The final step involves the reaction of the piperidin-3-ol with 4-methylbenzenesulfonyl chloride under basic conditions to form the 4-methylbenzenesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibition or Activation of Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Modulation of Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol: This compound lacks the 4-methylbenzenesulfonate group, which may affect its solubility and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-one: The presence of a ketone group instead of an alcohol group can significantly alter its chemical properties and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-amine: The amine group introduces different reactivity patterns compared to the alcohol group.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its potential and uncover new applications.
Propiedades
Fórmula molecular |
C20H27NO4S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,13-;/m0./s1 |
Clave InChI |
IXZHVWWLFJWBQN-JZKFLRDJSA-N |
SMILES isomérico |
C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)



![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)




![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
